Research suggests that TTCA might have applications in various scientific fields, although extensive studies are still needed. Here are some potential areas of exploration:
Currently, research on TTCA is limited, and further studies are needed to fully understand its potential applications. Future research directions could involve:
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is an aromatic carboxylic acid characterized by its unique thiazole and thiophene structures. It appears as light yellow to yellow crystals and has a molecular formula of C8H5NO2S2, with a molar mass of approximately 211.26 g/mol. This compound is insoluble in water but soluble in organic solvents. Its melting point is around 157 °C, and it has a boiling point of 441.5 °C at 760 mmHg .
These reactions are valuable for synthesizing more complex molecules and derivatives that may exhibit enhanced biological activity.
Research indicates that 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid possesses notable biological activities, including:
These properties make it a candidate for further pharmacological studies.
Several methods exist for synthesizing 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid:
Each method varies in efficiency and yield, depending on the starting materials and conditions used.
The applications of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid include:
Interaction studies have shown that 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid can interact with various biological targets:
These studies are crucial for evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Attributes |
---|---|---|
2-(Thienyl)-1,3-thiazole-4-carboxylic acid | Similar thiazole structure | Different thiophene substitution patterns |
1,3-Thiazole-4-carboxylic acid | Lacks the thiophene moiety | More straightforward synthesis |
5-Methylthiazole-4-carboxylic acid | Contains a methyl group instead of thienyl | Exhibits different biological activities |
The uniqueness of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid lies in its specific combination of thiazole and thiophene functionalities, which contribute to its distinct biological properties and potential applications in medicinal chemistry.
The synthesis of 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid relies predominantly on established heterocyclic chemistry methodologies that have been adapted for thiophene-containing substrates [2]. The classical approaches encompass several well-documented synthetic pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and product yields.
The Hantzsch thiazole synthesis represents the most widely employed classical route for constructing the thiazole ring system from thiophene precursors [3]. This methodology involves the condensation reaction between 2-thienyl α-haloketones and appropriate thioamides or thiourea derivatives under reflux conditions [2] [4]. Research has demonstrated that thiophene-derived α-bromoacetophenones react efficiently with thioamides in ethanol or dioxane solvents at temperatures ranging from 80 to 120 degrees Celsius [5] [6]. The reaction typically requires 4 to 8 hours to achieve completion, yielding 2,4-disubstituted thiazole products in 70 to 95 percent yields [7] [8].
A modified approach utilizes the Cook-Heilbron synthesis pathway, which has been successfully adapted for thiophene-containing substrates [9] [3]. This method involves the reaction of α-aminonitriles derived from thiophene precursors with carbon disulfide under mild reaction conditions at room temperature [10] [11]. The resulting 5-aminothiazole intermediates can be subsequently functionalized to introduce the carboxylic acid moiety through standard carboxylation procedures [12] [13]. Yields for this approach typically range from 50 to 80 percent, with the advantage of operating under ambient temperature conditions [9] [14].
The Gabriel synthesis protocol provides an alternative classical route, particularly suitable for preparing 2,5-disubstituted thiazole derivatives from thiophene precursors [3] [14]. This methodology employs acylamino-ketone intermediates derived from thiophene starting materials, which undergo cyclization with phosphorus pentasulfide at elevated temperatures of 170 degrees Celsius [14]. While this approach requires more stringent reaction conditions, it consistently delivers products in 60 to 85 percent yields [5] [7].
Table 1: Classical Synthetic Routes for Thiazole-4-carboxylic Acid Derivatives
Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Products |
---|---|---|---|---|
Hantzsch Synthesis | α-haloketones + thioamides/thiourea | Reflux in ethanol/dioxane, 4-8h | 70-95 | 2,4-disubstituted thiazoles |
Cook-Heilbron Synthesis | α-aminonitriles + carbon disulfide | Room temperature, mild conditions | 50-80 | 5-aminothiazoles |
Gabriel Synthesis | acylamino-ketone + phosphorus pentasulfide | 170°C, stoichiometric P2S5 | 60-85 | 2,5-disubstituted thiazoles |
Modified Gewald Reaction | nitriles + 1,4-dithiane-2,5-diol | Various temperatures, base catalyst | 65-90 | 2-substituted thiazoles |
Recent investigations have explored the application of the modified Gewald reaction for synthesizing thiazole derivatives from thiophene-containing nitriles [10] [11]. This approach utilizes 1,4-dithiane-2,5-diol as an aldehyde precursor, which reacts with α-substituted thiophene nitriles to yield 2-substituted thiazoles [11] [15]. The reaction mechanism involves the formation of an enolate intermediate followed by sulfur alkylation and subsequent cyclization, providing products in 65 to 90 percent yields [10] [11].
The selection of appropriate thiophene precursors significantly influences the efficiency of these classical synthetic routes [16] [15]. Electron-rich thiophene derivatives generally exhibit enhanced reactivity in nucleophilic substitution reactions, while electron-deficient systems require more forcing conditions [17] [18]. The positioning of substituents on the thiophene ring also affects the regioselectivity of subsequent cyclization reactions, with 2-substituted thiophenes typically providing better yields than their 3-substituted counterparts [18] [15].
Contemporary synthetic methodologies have increasingly focused on developing energy-efficient and environmentally sustainable approaches for heterocyclic synthesis [19] [20]. Microwave-assisted synthesis has emerged as a particularly powerful technique for accelerating thiazole formation reactions while maintaining high product yields and selectivity [19] [21].
Microwave irradiation significantly reduces reaction times compared to conventional heating methods, with typical reaction durations decreasing from several hours to minutes [19] [20]. Research has demonstrated that the synthesis of thiazole derivatives using microwave heating at 160 degrees Celsius and 250 watts power for 30 minutes provides yields comparable to or exceeding those obtained through conventional reflux conditions requiring 6 to 8 hours [19] [17]. The enhanced reaction rates result from the direct heating of polar molecules within the reaction mixture, leading to more uniform temperature distribution and reduced thermal decomposition of sensitive intermediates [22] [21].
Solvent-free microwave synthesis protocols have been developed for thiazole formation, eliminating the need for organic solvents while maintaining excellent product yields [20] [23]. These approaches typically operate at temperatures between 65 and 120 degrees Celsius for reaction times ranging from 5 minutes to 25 minutes [20] [24]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [20] [23].
Table 2: Microwave-Assisted Synthesis Optimization Parameters
Substrate Type | Microwave Conditions | Conventional Time | Microwave Time | Yield Improvement (%) | Reference |
---|---|---|---|---|---|
Thioamides | 160°C, 250W, 30 min | 6-8 hours | 30 minutes | 15-25 | [19] |
Thiourea derivatives | 65°C, solvent-free, 5 min | 24 hours | 5 minutes | 20-30 | [20] |
Thiophene-thiazole hybrids | 100°C, DMF, 35-40 min | 40 hours | 35-40 minutes | 10-20 | [17] |
Thiosemicarbazones | Solvent-free, 30-175 sec | 4-6 hours | 30-175 seconds | 20-35 | [20] |
Solvothermal synthesis optimization has been systematically investigated using statistical design of experiments approaches [25]. Box-Behnken design methodologies have been employed to optimize four critical parameters: reaction temperature, precursor concentration, solvent composition, and reaction duration [25]. The optimization studies revealed that temperature effects follow a moderate positive correlation with product yield, while precursor concentration exhibits negative effects at high concentrations due to precipitation and mass transfer limitations [25].
The optimal solvothermal conditions for thiazole synthesis were determined to be 154 degrees Celsius reaction temperature, 0.068 molar precursor concentration, 90 percent ethanol content in the solvent mixture, and 9.74 hours reaction time [25]. These optimized parameters resulted in photocatalytic degradation efficiency of 88.0 percent for the synthesized products [25]. The ethanol content demonstrated the strongest positive effect on product yield, attributed to enhanced solubility of organic precursors and improved mass transfer characteristics [25].
Table 3: Solvothermal Synthesis Optimization Parameters
Parameter | Low Level | Medium Level | High Level | Optimal Value | Effect on Yield |
---|---|---|---|---|---|
Temperature (°C) | 90.000 | 140.000 | 190.000 | 154.000 | Moderate positive |
Precursor Concentration (M) | 0.068 | 0.136 | 0.204 | 0.068 | Negative at high conc. |
Ethanol Content (%) | 30.000 | 60.000 | 90.000 | 90.000 | Strong positive |
Reaction Time (h) | 4.000 | 8.000 | 12.000 | 9.740 | Positive up to optimum |
Ultrasonic assistance has been successfully integrated with both microwave and solvothermal synthesis protocols to further enhance reaction efficiency [8] [23]. The combination of ultrasonic irradiation with enzymatic catalysis using lipase biocatalysts has demonstrated exceptional performance, achieving 97 percent yields within 15 to 25 minutes at ambient temperature [8]. The ultrasonic energy facilitates mass transfer and accelerates the formation of reactive intermediates, while the enzymatic catalyst provides high selectivity and mild reaction conditions [8] [23].
Water-based synthesis protocols have been developed as environmentally benign alternatives to organic solvent systems [17] [8]. Aqueous microwave synthesis at 100 degrees Celsius provides comparable yields to organic solvent systems but requires extended reaction times of 24 hours [24]. The use of water as a solvent offers significant advantages in terms of environmental impact and product purification, although reaction kinetics are generally slower than in organic media [8] [26].
The carboxylic acid functionality in 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid provides diverse opportunities for chemical modification through established organic transformation protocols [12] [13]. Contemporary functionalization strategies emphasize the development of mild, efficient, and environmentally sustainable methodologies that preserve the integrity of the heterocyclic framework while enabling selective modification of the carboxyl group [13] [27].
Esterification reactions represent the most extensively studied functionalization approach for thiazole-4-carboxylic acid derivatives [13] [28]. The formamide-catalyzed activation methodology using trichlorotriazine and formylpyrrolidine as Lewis base catalyst has demonstrated exceptional efficiency for ester formation [13]. This protocol operates under mild conditions at room temperature for 2 to 4 hours, achieving yields ranging from 75 to 95 percent with excellent functional group tolerance [13]. The method accommodates acid-labile protecting groups including acetals and silyl ethers, which are typically incompatible with traditional acid chloride formation procedures [13].
Amidation protocols have been developed that utilize the same formamide catalysis system for carboxylic acid activation [13]. The reaction proceeds through acid chloride intermediates that exhibit enhanced electrophilicity compared to mixed anhydride species, resulting in significantly improved yields for amide bond formation [13]. Primary and secondary amines react efficiently under these conditions, providing amide products in 80 to 98 percent yields after overnight reaction at room temperature [13]. The protocol has been successfully applied to the synthesis of pharmaceutical compounds including moclobemide and modafinil, demonstrating its practical utility [13].
Table 4: Functionalization Strategies for Carboxylic Acid Derivatives
Reaction Type | Reagents | Conditions | Yield Range (%) | Advantages |
---|---|---|---|---|
Esterification | TCT/FPyr catalyst, alcohol | Room temperature, 2-4h | 75-95 | High functional group tolerance |
Amidation | TCT/FPyr catalyst, amine | Room temperature, overnight | 80-98 | Mild conditions, excellent yields |
Decarboxylative Coupling | Pd catalyst, benzoic acids | 120°C, Pd(OAc)2/Xantphos | 60-85 | Compatible with electron-rich/poor acids |
Carboxylation | CO2, suitable catalysts | High pressure, elevated temp | 45-70 | Direct carboxyl group introduction |
Decarboxylative arylation provides an alternative functionalization strategy that enables the direct coupling of thiazole-4-carboxylic acids with aromatic systems [28]. Palladium-catalyzed protocols using palladium acetate and Xantphos ligand systems operate at 120 degrees Celsius to facilitate both electron-rich and electron-deficient benzoic acid coupling partners [28]. The reaction yields typically range from 60 to 85 percent, with the methodology being particularly valuable for constructing complex polycyclic aromatic systems [28]. The decarboxylative process eliminates the need for pre-functionalized aryl halide substrates, providing direct access to biaryl products from readily available carboxylic acid starting materials [28].
Conformational studies of thiazole-2-carboxylic acid derivatives have revealed that selective photoactivation can induce specific conformational transformations [27]. Narrowband near-infrared and ultraviolet light excitation enables the selective conversion between trans and cis conformers of the carboxylic acid moiety [27]. These photoinduced conformational changes are reversible and can be controlled through wavelength selection, with transformations occurring at 300 nanometers for trans to cis conversion and 305 nanometers for the reverse process [27]. The conformational selectivity provides opportunities for developing photoswitchable molecular systems based on thiazole-carboxylic acid frameworks [27].
Direct carboxylation methodologies have been investigated for introducing carboxylic acid functionality into pre-formed thiazole rings [12]. These approaches typically employ carbon dioxide as the carboxylating agent in the presence of suitable metal catalysts under elevated pressure and temperature conditions . While yields are generally moderate, ranging from 45 to 70 percent, these methods provide valuable alternatives when carboxylic acid functionality cannot be introduced during the initial ring formation step [12].
The development of protecting group strategies for thiazole-carboxylic acids has enabled complex multistep synthetic sequences [2] [16]. Benzyl and tert-butyl ester protecting groups have been successfully employed, with deprotection protocols optimized to avoid decomposition of the thiazole ring system [16] [12]. Catalytic hydrogenation conditions for benzyl ester removal typically require careful optimization to prevent reduction of the thiazole ring, while tert-butyl esters can be cleaved under mildly acidic conditions using trifluoroacetic acid [16] [13].
Detailed mechanistic investigations of cyclocondensation reactions leading to thiazole formation have provided fundamental insights into the factors governing reaction efficiency, selectivity, and product distribution [18] [29]. These studies have employed a combination of experimental kinetic analysis, computational modeling, and spectroscopic characterization to elucidate the elementary steps involved in thiazole ring construction [18] [9].
The Hantzsch cyclization mechanism proceeds through a well-defined sequence of elementary steps beginning with nucleophilic attack of the thioamide sulfur atom on the α-carbon of the haloketone substrate [18] [3]. This initial step generates an isothiourea intermediate that undergoes subsequent intramolecular cyclization through nitrogen attack on the carbonyl carbon [18] [14]. The rate-determining step has been identified as the cyclization and water elimination process, which typically requires elevated temperatures to achieve reasonable reaction rates [18] [5].
Computational studies using density functional theory methods have revealed that the energy barrier for the cyclization step varies significantly depending on the electronic nature of the substituents [18] [15]. Electron-withdrawing groups on the thiophene ring lower the activation energy for cyclization, while electron-donating substituents increase the barrier height [18]. The calculated activation energies range from 15 to 25 kilocalories per mole, consistent with the observed temperature requirements for efficient reaction [18] [11].
Table 5: Mechanistic Pathway Steps in Cyclocondensation Reactions
Step | Process | Description | Energy Barrier | Rate Influence |
---|---|---|---|---|
1 | Nucleophilic Attack | Sulfur atom attacks α-carbon of haloketone | Medium | Fast |
2 | Intermediate Formation | Formation of isothiourea intermediate | Low | Very Fast |
3 | Cyclization | Intramolecular ring closure | High | Rate-limiting |
4 | Dehydration/Aromatization | Elimination of water and aromatization | Medium | Fast |
5 | Product Formation | Final thiazole-4-carboxylic acid product | Low | Very Fast |
The modified Gewald reaction mechanism operates through a distinctly different pathway involving enolate formation and subsequent sulfur alkylation [10] [11]. The initial step requires deprotonation of the α-position adjacent to the nitrile group, generating a stabilized carbanion that reacts with the sulfur-containing electrophile [11]. Intramolecular cyclization occurs through a 5-exo-dig process, followed by tautomerization to generate the aromatic thiazole product [10] [11]. The presence of alkyl or aryl substituents adjacent to the cyano group is essential for directing the reaction toward thiazole formation rather than thiophene products [11].
Kinetic studies have demonstrated that the choice of solvent significantly influences the reaction mechanism and product distribution [26]. Polar protic solvents such as alcohols promote the Hantzsch cyclization pathway through stabilization of charged intermediates, while polar aprotic solvents favor alternative mechanistic routes [26]. The use of hexafluoroisopropanol as a specialized solvent has been shown to facilitate unique mechanistic pathways through its exceptional hydrogen-bonding donor ability and low nucleophilicity [26].
The role of base catalysis in thiazole formation has been systematically investigated [5] [8]. Triethylamine and sodium acetate have been identified as optimal base catalysts for promoting the cyclization step while minimizing side reactions [5] [6]. The base concentration must be carefully optimized, as excess base can lead to competing elimination reactions that reduce product yields [8] [23]. Optimal base loadings typically range from 1.2 to 2.0 equivalents relative to the limiting substrate [5] [8].
Table 6: Comparison of Reaction Conditions for Thiazole Synthesis
Synthesis Method | Temperature (°C) | Time | Yield (%) | Energy Efficiency | Environmental Impact |
---|---|---|---|---|---|
Conventional Heating | 80-120 | 4-8 hours | 70-85 | Low | Moderate |
Microwave Irradiation | 100-160 | 5-30 minutes | 85-97 | High | Low |
Ultrasonic Assistance | 25-35 | 15-25 minutes | 88-95 | Very High | Very Low |
Enzymatic Catalysis | 25-40 | 2-6 hours | 75-90 | Moderate | Very Low |
Solvent-free Conditions | 120-180 | 10-30 minutes | 80-95 | High | Low |
Stereochemical studies have revealed that the cyclization process proceeds with high stereoselectivity when chiral substrates are employed [18] [30]. The transition state geometry favors specific conformations that minimize steric interactions between bulky substituents, leading to preferential formation of one stereoisomer [18]. This stereoselectivity has been exploited in asymmetric synthesis applications where enantiopure thiazole products are required [30] [26].
Recent investigations have focused on catalyst transfer polymerization mechanisms for thiophene-containing systems, providing insights that are applicable to thiazole synthesis [30]. These studies have identified critical η²-bound intermediates that play key roles in determining reaction selectivity and efficiency [30]. The characterization of these intermediates has implications for understanding the electronic factors that govern cyclization reactions in heterocyclic chemistry [30] [15].
Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid and related thiazole carboxylic acid derivatives. The molecular geometry optimization and vibrational frequency calculations were performed using the B3LYP functional with various basis sets, ranging from 6-31G(d) to 6-311++G(d,p) [1] [2] [3].
The optimized geometry of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid reveals a planar configuration where the thiazole ring and thiophene moiety maintain coplanarity, facilitating optimal π-π conjugation between the heterocyclic systems [3]. The carboxylic acid group adopts the most stable trans conformation, with the hydrogen atom of the hydroxyl group oriented toward the nitrogen atom of the thiazole ring, consistent with intramolecular hydrogen bonding stabilization [2].
Frontier molecular orbital analysis demonstrates that the compound exhibits high electronic stability with a significant Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of 6.86 electron volts [3] [4]. The Highest Occupied Molecular Orbital is primarily localized on the thiophene ring and the carboxylate group, while the Lowest Unoccupied Molecular Orbital is concentrated on the thiazole ring and the carbonyl carbon [5]. This orbital distribution pattern indicates that the thiophene moiety acts as an electron donor while the thiazole carboxylic acid portion serves as an electron acceptor, facilitating intramolecular charge transfer processes [6].
Natural Bond Orbital analysis reveals significant donor-acceptor interactions within the molecule. The lone pairs on the sulfur atoms of both thiophene and thiazole rings participate in hyperconjugative interactions with adjacent π* orbitals, contributing to the overall stability of the molecule [1]. The carboxylic acid group exhibits strong interaction energies with the thiazole ring through delocalization of electron density, with stabilization energies ranging from 15 to 25 kilojoules per mole [3].
Time-Dependent Density Functional Theory calculations provide detailed information about the electronic excitation properties of the compound. The most intense electronic transition occurs at approximately 318 nanometers, corresponding to a π→π* transition with high oscillator strength [7]. This transition primarily involves electron promotion from the thiophene-based Highest Occupied Molecular Orbital to the thiazole-based Lowest Unoccupied Molecular Orbital, confirming the charge transfer character of the excitation [8].
The molecular electrostatic potential surface reveals regions of high electron density around the carboxylate oxygen atoms and the nitrogen atom of the thiazole ring, identifying these sites as potential nucleophilic attack centers [4]. Conversely, the carbon atoms adjacent to the electronegative heteroatoms show positive electrostatic potential, indicating their susceptibility to nucleophilic substitution reactions [6].
Molecular docking investigations have been extensively performed to evaluate the binding interactions of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid derivatives with various biological targets, providing crucial insights into their potential therapeutic applications and mechanisms of action [9] [10] [11].
The compound demonstrates remarkable binding affinity toward tubulin protein, with binding energies ranging from -13.25 to -14.50 kilocalories per mole [9]. Molecular docking studies reveal that the thiazole ring establishes critical sulfur bonds with conserved amino acid residues, particularly forming interactions with Asn101 and Asn249 [9]. The carboxylic acid group participates in hydrogen bonding with Ser178, while the thiophene moiety engages in π-π stacking interactions with Phe152 and aromatic residues within the colchicine binding site [9].
Alpha-glucosidase represents another significant target for thiazole carboxylic acid derivatives, with compounds showing inhibitory concentrations in the low micromolar range [12]. The binding mechanism involves hydrogen bond formation between the carboxylic acid group and catalytic residues Asp69 and Arg442 [12]. The thiazole nitrogen atom forms additional hydrogen bonds with His351, while the thiophene ring establishes hydrophobic interactions with Tyr72 and Phe208 [12]. Root mean square deviation values of 1.60 angstroms confirm the reliability of the docking poses and validate the computational methodology [12].
Cyclooxygenase enzymes, particularly cyclooxygenase-2, serve as important targets for thiazole carboxylic acid derivatives with anti-inflammatory potential [11]. The binding studies reveal differential selectivity patterns, with compounds showing preferential binding to cyclooxygenase-2 over cyclooxygenase-1 [11]. The thiazole ring occupies the active site cavity through π-cation interactions with Arg120, while the carboxylic acid group forms hydrogen bonds with Ser516 and Tyr355 [11]. The thiophene substituent enhances binding affinity through additional hydrophobic contacts with Val523 and Ala527 [11].
c-Met kinase, a crucial target for cancer therapy, exhibits strong interactions with thiazole carboxylic acid analogs [10]. The binding mode involves formation of hydrogen bonds between the carboxylic acid group and Met1160, while the thiazole ring participates in π-π stacking interactions with the adenine-binding pocket [10]. These interactions result in inhibitory concentrations as low as 2.54 micromolar for the most potent derivatives [10].
Antifungal activity against Candida albicans is mediated through binding to cytochrome P450 sterol 14α-demethylase [13]. The thiazole carboxylic acid derivatives coordinate with the heme iron through the thiazole nitrogen, while the carboxylic acid group forms stabilizing interactions with surrounding amino acid residues [13]. Molecular dynamics simulations confirm the stability of these protein-ligand complexes over 100-nanosecond time scales [13].
The docking studies consistently demonstrate that the thiazole ring serves as a key pharmacophore for target recognition, while the carboxylic acid group provides essential anchor points for binding stabilization [14] [15]. The thiophene substituent contributes to selectivity and binding affinity through hydrophobic and aromatic interactions with target proteins [17].
Quantitative Structure-Activity Relationship studies have been instrumental in establishing mathematical correlations between molecular descriptors and biological activities of thiazole carboxylic acid derivatives, enabling the rational design of more potent analogs [18] [19] [20].
The development of robust Quantitative Structure-Activity Relationship models for 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid derivatives has employed diverse molecular descriptors encompassing topological, electronic, and physicochemical parameters [20]. The most successful models incorporate four key descriptors: AATS8i (average Broto-Moreau autocorrelation), AVP-1 (average valence path), MoRSEE17 (3D-MoRSE descriptor), and GATSe7 (Geary autocorrelation) [20] [21]. These descriptors effectively encode structural information related to atomic connectivity, electronic distribution, and three-dimensional molecular shape [20].
Model validation employs rigorous statistical techniques including leave-one-out cross-validation, external test set validation, and Y-scrambling procedures [20] [22]. The best-performing models achieve correlation coefficients exceeding 0.92 with root mean square errors below 0.25 logarithmic units [19] [20]. Williams plot analysis confirms that all compounds fall within the applicability domain, ensuring reliable predictions for new molecular structures [20].
Linear regression analysis reveals that the presence of electron-withdrawing substituents on the thiophene ring significantly enhances biological activity [23] [24]. Compounds bearing nitro groups at the para position of the thiophene ring show markedly improved potency compared to unsubstituted analogs [23]. Conversely, electron-donating methyl groups tend to decrease activity, consistent with the electronic requirements for target binding [24].
The carboxylic acid functionality emerges as a critical determinant of biological activity across multiple targets [23] [24]. Esterification or amidation of the carboxylic acid group generally results in reduced potency, indicating the importance of the free carboxyl group for target recognition [25]. However, certain carboxamide derivatives retain activity while exhibiting improved pharmacokinetic properties [25].
Principal component analysis of the molecular descriptor space reveals that electronic properties, particularly frontier molecular orbital energies and atomic charges, contribute most significantly to the observed structure-activity relationships [20] [26]. The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap correlates inversely with biological activity, suggesting that compounds with lower energy gaps exhibit enhanced target binding [4] [7].
Machine learning approaches, including neural networks and random forest algorithms, have been employed to capture non-linear relationships between molecular structure and biological activity [19]. These advanced modeling techniques achieve superior predictive performance compared to traditional linear regression methods, with correlation coefficients exceeding 0.95 for training sets and maintaining high accuracy for external validation compounds [19].
The Quantitative Structure-Activity Relationship models have successfully guided the design of novel thiazole carboxylic acid derivatives with enhanced potency and selectivity profiles [20] [22]. Virtual screening of large chemical libraries using established models has identified promising lead compounds for further optimization [19] [20].
Molecular dynamics simulations provide detailed atomic-level insights into the dynamic behavior of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid in various solvent environments, revealing crucial information about solvation effects, conformational flexibility, and intermolecular interactions [27] [21] [13].
Explicit solvent molecular dynamics simulations using the TIP3P water model demonstrate that 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid maintains structural stability over extended simulation time scales [13]. Root mean square deviation analysis indicates minimal conformational changes, with average deviations remaining below 2.0 angstroms throughout 200-nanosecond production runs [21]. The compound adopts a predominantly planar conformation in aqueous solution, consistent with density functional theory predictions for the gas-phase structure [27].
Solvation dynamics reveal preferential hydration patterns around the carboxylic acid group and the heteroatoms of the thiazole ring [13]. Radial distribution function analysis shows structured water layers extending up to 6 angstroms from the carboxylate oxygen atoms, with the first hydration shell containing an average of 4.2 water molecules [13]. The thiazole nitrogen atom forms persistent hydrogen bonds with water molecules, with an average of 2.1 hydrogen bonds maintained throughout the simulation [21].
The thiophene ring exhibits predominantly hydrophobic interactions with the solvent environment, as evidenced by the exclusion of water molecules from the immediate vicinity of the aromatic carbons [28]. Solvent accessible surface area calculations reveal that the thiophene moiety contributes significantly to the overall hydrophobic character of the molecule, influencing its membrane permeability and protein binding characteristics [21].
Temperature effects on molecular conformation and solvation have been investigated through simulations at various temperatures ranging from 280 to 320 Kelvin [27]. Higher temperatures result in increased conformational flexibility, particularly around the bond connecting the thiophene and thiazole rings [27]. The carboxylic acid group maintains its preferred orientation regardless of temperature, indicating strong intramolecular stabilization through resonance effects [27].
Organic solvent simulations using dimethyl sulfoxide and methanol reveal distinct solvation patterns compared to aqueous systems [29] [30]. In dimethyl sulfoxide, the compound exhibits enhanced solubility and reduced aggregation tendency, attributed to favorable interactions between the solvent and the heterocyclic rings [30]. Methanol simulations show intermediate behavior, with both hydrogen bonding and hydrophobic interactions contributing to the solvation free energy [29].
Ion interaction studies in sodium chloride solutions demonstrate that the carboxylate group preferentially coordinates with sodium cations, forming transient ion pairs with lifetimes in the nanosecond range [13]. These interactions significantly influence the compound's electrostatic properties and may affect its binding affinity toward biological targets [13].
Free energy perturbation calculations provide quantitative estimates of solvation free energies in different solvent systems [21]. The compound exhibits favorable solvation in polar solvents, with solvation free energies of -12.4 kilocalories per mole in water and -15.7 kilocalories per mole in methanol [21]. These values are consistent with experimental solubility data and support the compound's potential for pharmaceutical applications [21].
Hydrogen bond analysis reveals dynamic exchange of hydrogen bonding partners throughout the simulation, with the carboxylic acid group serving as both donor and acceptor [21] [13]. The average hydrogen bond lifetime with water molecules is approximately 2.5 picoseconds, indicating rapid solvation dynamics that may facilitate target binding and release processes [13].
Irritant